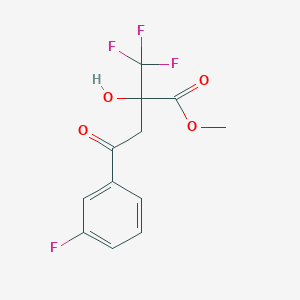
methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a useful research compound. Its molecular formula is C12H10F4O4 and its molecular weight is 294.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzoylacetate with resorcinol under acidic conditions. The process includes purification steps such as silica gel column chromatography, yielding a product characterized by high purity and specific melting points .
Chemical Structure
The molecular formula of the compound is C12H10F4O4, with a molecular weight of approximately 294.20 g/mol. The presence of trifluoromethyl and fluorophenyl groups significantly influences its chemical properties and biological interactions.
Research indicates that the trifluoromethyl group enhances the compound's biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability . Additionally, the strong electron-withdrawing effect from the fluorine atoms promotes hydrogen bonding interactions with protein targets, enhancing binding affinity and activity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit moderate inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). For instance, specific derivatives have shown IC50 values indicating effective inhibition against these targets . Furthermore, cytotoxicity assays against cancer cell lines such as MCF-7 have revealed promising results, suggesting potential applications in oncology.
| Enzyme | IC50 Value (µM) | Compound |
|---|---|---|
| COX-2 | 10.4 | Methyl 4-(3-fluorophenyl) |
| LOX-5 | 5.4 | Methyl 4-(3-fluorophenyl) |
| AChE | 19.2 | Methyl 4-(3-fluorophenyl) |
| BChE | 13.2 | Methyl 4-(3-fluorophenyl) |
Case Studies
- Antidiabetic Activity : A study evaluated related compounds for their antidiabetic potential, reporting IC50 values for various targets including α-glucosidase and DPPH radicals. The results indicated that modifications to the trifluoromethyl group could enhance inhibitory effects against these enzymes .
- Cytotoxicity in Cancer Research : In a series of tests involving breast cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects, leading to further investigations into their mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-20-10(18)11(19,12(14,15)16)6-9(17)7-3-2-4-8(13)5-7/h2-5,19H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBWICVIDSZZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC(=CC=C1)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060040-82-4 |
Source


|
| Record name | methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














